

# Spectroscopic Profile of (5-methoxy-1H-indol-2-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (5-methoxy-1H-indol-2-yl)methanol

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for **(5-methoxy-1H-indol-2-yl)methanol** is limited. This guide provides a predicted spectroscopic profile based on the analysis of closely related and structurally analogous compounds. The experimental protocols described are generalized procedures common for the synthesis and characterization of indole derivatives.

## Introduction

**(5-methoxy-1H-indol-2-yl)methanol** is a derivative of the indole scaffold, a core heterocyclic motif present in a vast array of biologically active compounds and natural products. The methoxy substituent at the 5-position and the methanol group at the 2-position significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. This technical guide presents a comprehensive overview of the predicted spectroscopic characteristics of **(5-methoxy-1H-indol-2-yl)methanol**, alongside generalized experimental protocols for its characterization.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(5-methoxy-1H-indol-2-yl)methanol**. These predictions are derived from established principles of spectroscopy and

comparative analysis of structurally similar compounds, including 5-methoxy-1H-indole, 5-methoxy-1H-indole-2-carboxylic acid, and other 2-substituted-5-methoxyindoles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **(5-methoxy-1H-indol-2-yl)methanol** Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.8 - 11.2	br s	1H	N1-H (indole)
~7.15	d	1H	C7-H
~6.95	d	1H	C4-H
~6.65	dd	1H	C6-H
~6.20	s	1H	C3-H
~5.10	t	1H	-CH <sub>2</sub> OH
~4.55	d	2H	-CH <sub>2</sub> OH
~3.75	s	3H	-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **(5-methoxy-1H-indol-2-yl)methanol** Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ , ppm)	Assignment
~153.5	C5
~138.0	C2
~131.0	C7a
~128.0	C3a
~111.5	C7
~111.0	C4
~101.0	C6
~99.5	C3
~58.0	-CH <sub>2</sub> OH
~55.0	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(5-methoxy-1H-indol-2-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Medium	N-H stretch (indole)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1620, 1480	Medium-Strong	C=C stretch (aromatic ring)
~1220	Strong	C-O stretch (aryl ether)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **(5-methoxy-1H-indol-2-yl)methanol** (Molecular Weight: 177.20 g/mol ) is expected to show a prominent molecular ion peak ( $M^+$ ).

Table 4: Predicted Key Fragments in Mass Spectrum

m/z	Predicted Fragment
177	$[M]^+$
160	$[M - OH]^+$
146	$[M - CH_2OH]^+$
131	$[M - CH_2OH - CH_3]^+$

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and spectroscopic characterization of **(5-methoxy-1H-indol-2-yl)methanol** is not readily available in the cited literature, a generalized approach based on common organic chemistry techniques can be proposed.

## Synthesis

A plausible synthetic route could involve the reduction of 5-methoxy-1H-indole-2-carboxylic acid or its corresponding ester using a suitable reducing agent like lithium aluminum hydride ( $LiAlH_4$ ) in an anhydrous ether solvent.

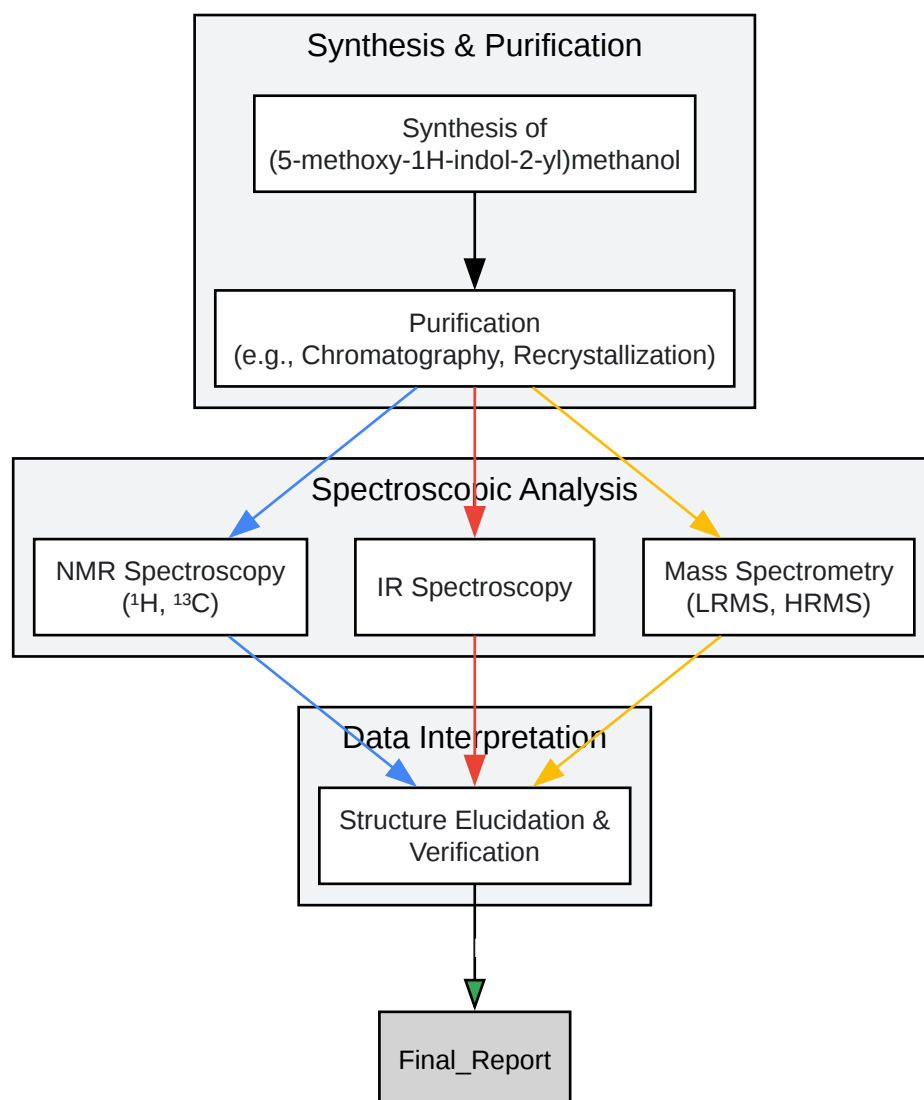
## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide ( $DMSO-d_6$ ).
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - The residual solvent peak of  $DMSO-d_6$  ( $^1H$ : ~2.50 ppm;  $^{13}C$ : ~39.52 ppm) can be used as an internal reference.[\[1\]](#)

- Infrared (IR) Spectroscopy:
  - Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Scan over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Obtain a low-resolution mass spectrum using an electron ionization (EI) source.
  - For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound using various spectroscopic techniques.



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Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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## References

- 1. [scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
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